N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide
Description
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further modified with N-phenyl and N-isopropyl substituents, contributing to its structural uniqueness. This scaffold is part of a broader class of 1,3,4-oxadiazole derivatives known for diverse bioactivities, including antimicrobial, enzyme inhibitory, and anticancer properties . The compound is typically synthesized via S-alkylation of oxadiazole-2-thiones with chloroacetamide intermediates, a method widely employed in analogous derivatives .
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-14(2)22(16-11-7-4-8-12-16)17(23)13-25-19-21-20-18(24-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
InChI Key |
QPMQLMPNJMNAGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core 1,3,4-Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of benzohydrazide derivatives. A widely adopted method involves converting benzoic acid (1) into ethyl benzoate (2) through esterification with ethanol and sulfuric acid. Subsequent treatment with hydrazine hydrate yields benzohydrazide (3) , which undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form 5-phenyl-1,3,4-oxadiazole-2-thiol (4) . This step is critical for introducing the sulfhydryl group necessary for further functionalization.
Reaction Conditions for Cyclization :
Sulfanyl-Acetamide Side Chain Introduction
The target compound is synthesized by reacting 5-phenyl-1,3,4-oxadiazole-2-thiol (4) with N-phenyl-2-bromo-N-(propan-2-yl)acetamide (5) . This step employs a nucleophilic substitution mechanism, where the thiolate ion displaces bromide from the acetamide derivative.
Optimized Protocol :
-
4 is deprotonated using sodium hydride (NaH) in dry DMF at 0–5°C.
-
5 is added dropwise, and the reaction is stirred at room temperature for 12–18 hours.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Variables :
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
-
Base : NaH outperforms weaker bases (e.g., K₂CO₃) in generating the thiolate nucleophile.
Microwave-Assisted Synthesis: A Comparative Study
Microwave irradiation significantly accelerates the reaction between 4 and 5 , reducing processing times from hours to seconds. For instance, traditional heating requires 18 hours for 80% yield, whereas microwave irradiation (300 W, 70°C) achieves 94% yield in 35 seconds.
Table 1. Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 18 hours | 35 seconds |
| Yield | 80% | 94% |
| Energy Consumption | High | Low |
| Purity (HPLC) | 95% | 98% |
This method minimizes side reactions (e.g., oxidation of thiols) and improves scalability.
Structural Characterization and Analytical Data
Spectroscopic Validation
-
IR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃) :
-
Mass Spectrometry :
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity. The compound is stable under inert storage conditions (-20°C, argon atmosphere) for ≥6 months.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties .
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and anticancer activities .
Mechanism of Action
The mechanism of action of N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Bioactivities
Key Observations
Oxadiazole Ring Substituents :
- Electron-Withdrawing Groups : Halogen substituents (e.g., 4-chlorophenyl in , 4-bromophenyl in ) enhance antimicrobial and enzyme inhibitory activities, likely due to increased electrophilicity and membrane penetration.
- Electron-Donating Groups : Methoxy (e.g., 3,4,5-trimethoxyphenyl in ) and acetamido () groups improve solubility and interactions with polar enzyme active sites.
- Aromatic vs. Aliphatic : Benzyl () and phenyl (target compound) substituents offer π-π stacking interactions critical for binding to biological targets.
Acetamide Modifications: N-Substituents: Bulky groups like trifluoromethylphenyl () enhance enzyme inhibition but may increase cytotoxicity. Heterocyclic Attachments: Thiazole () and pyrazine () substituents introduce hydrogen-bonding sites, improving target specificity.
Biological Performance :
- Compound 129 () demonstrated superior alkaline phosphatase inhibition (IC50 0.42 µM vs. standard 2.80 µM), attributed to the trifluoromethyl group’s strong binding affinity.
- Derivatives with 4-chlorophenyl () showed low cytotoxicity, making them promising for therapeutic applications.
- The target compound’s phenyl and isopropyl groups may confer moderate antimicrobial activity with reduced toxicity compared to halogenated analogs.
Biological Activity
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide, also known as N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS No. 736950-05-3), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is , with a molecular weight of 325.38 g/mol. The compound features a unique scaffold that includes an oxadiazole ring known for its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole and oxadiazole scaffolds exhibit promising anticancer properties. In vitro studies have shown that compounds similar to N-Methyl-N-phenyl-2-(5-phenyloxadiazolyl)thioacetamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (hepatocellular carcinoma). The mechanism involves the activation of caspases and increased DNA fragmentation, suggesting a pathway leading to programmed cell death .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | <0.1 | Apoptosis induction |
| Compound B | HePG-2 | <0.1 | Caspase activation |
| N-Methyl-N... | MDA MB 231 | 10 | DNA fragmentation |
2. Neuroprotective Effects
The oxadiazole moiety has been linked to neuroprotective effects in various studies. Compounds containing this structure have shown efficacy in models of epilepsy and neurodegenerative diseases. In vivo studies using maximal electroshock seizure (MES) models have demonstrated that related compounds exhibit anticonvulsant activity comparable to established treatments like sodium valproate .
Table 2: Neuroprotective Activity Studies
| Study Reference | Model Used | Standard Drug | ED50 (mg/kg) | Findings |
|---|---|---|---|---|
| Malygin et al. | MES Model | Sodium Valproate | 126.8 | Effective against seizures |
| Kikkeri et al. | Pentylenetetrazole | Diazepam | Not specified | Significant neuroprotective effects |
The mechanisms underlying the biological activities of N-Methyl-N-phenyl-2-(5-phenyloxadiazolyl)thioacetamide are multifaceted:
1. Interaction with Enzymatic Pathways
The compound likely interacts with various enzymes involved in apoptotic pathways and neurotransmitter modulation. Studies suggest that the presence of the oxadiazole ring enhances lipophilicity, which may facilitate better penetration across the blood-brain barrier .
2. Structure–Activity Relationship (SAR)
SAR studies indicate that modifications on the phenyl ring can significantly impact biological activity. Electron-withdrawing groups enhance anticancer efficacy, while specific substitutions improve neuroprotective properties .
Case Studies
Several case studies highlight the potential applications of N-Methyl-N-phenyl-2-(5-phenyloxadiazolyl)thioacetamide:
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiadiazole derivatives for their anticancer activity against MCF7 cells using an MTT assay. The results indicated that compounds with similar structural features to N-Methyl-N... showed higher inhibitory rates than cisplatin .
Case Study 2: Neuroprotective Effects in Epilepsy Models
In experiments involving pentylenetetrazole-induced seizures in mice, compounds related to N-Methyl-N... were found to significantly reduce seizure duration and frequency compared to control groups .
Q & A
Q. What are the standard synthetic routes for N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide, and what critical reaction conditions must be controlled?
- Methodological Answer: The synthesis typically involves:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
Sulfanyl-Acetamide Coupling : Reaction of the oxadiazole intermediate with 2-chloro-N-(propan-2-yl)acetamide in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
Purification : Column chromatography or recrystallization from pet-ether/ethanol mixtures to isolate the final product .
Critical Conditions :
- Temperature control during cyclization (70–90°C) to avoid side reactions.
- pH adjustment (neutral to slightly basic) during coupling to prevent hydrolysis of the sulfanyl group .
Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., phenyl, oxadiazole, and isopropyl groups). For example, the sulfanyl group (–S–) adjacent to the oxadiazole ring shows distinct deshielding in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C–S stretch) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Q. What are the common chemical reactions or derivatization pathways for this compound?
- Methodological Answer: Key reactions include:
- Nucleophilic Substitution : Reacting the sulfanyl group with alkyl halides to form thioether derivatives .
- Oxidation : Treatment with H₂O₂ or m-CPBA to convert the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–) .
- Hydrolysis : Acidic/basic cleavage of the acetamide moiety to generate carboxylic acid derivatives for further functionalization .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Strategies include:
- Solvent Optimization : Replacing polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions during coupling .
- Catalyst Screening : Using DMAP (4-dimethylaminopyridine) to accelerate acetamide coupling steps .
- Purification Refinement : Gradient elution in column chromatography (e.g., hexane/ethyl acetate ratios) to separate closely related by-products .
- Reaction Monitoring : TLC or HPLC at intermediate stages to identify bottlenecks (e.g., incomplete cyclization) .
Q. How should researchers address contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic results)?
- Methodological Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Purity Verification : Re-test compounds after HPLC purification to exclude confounding effects from impurities .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., lipoxygenase or urease) to correlate activity with specific molecular targets .
- Comparative SAR Tables :
| Substituent Modifications | Observed Activity Trends | Reference |
|---|---|---|
| Phenyl → 4-Methylphenyl | Enhanced antimicrobial | |
| Isopropyl → Ethyl | Reduced cytotoxicity |
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer:
- Functional Group Variation : Systematic replacement of the phenyl, oxadiazole, or isopropyl groups with bioisosteres (e.g., replacing phenyl with pyridyl) .
- Biological Testing : Assay panels for antimicrobial, anticancer, and enzyme inhibition activities to identify key pharmacophores .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or DHFR) .
- Data Correlation : Multivariate analysis linking logP, polar surface area, and IC₅₀ values to refine lead compounds .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer:
- pH Stability :
- Acidic Conditions (pH < 3) : Hydrolysis of the oxadiazole ring may occur, necessitating buffered solutions (pH 5–7) for biological assays .
- Basic Conditions (pH > 9) : Risk of acetamide deprotonation and sulfanyl group oxidation .
- Thermal Stability :
- Decomposition above 150°C (DSC/TGA data) requires low-temperature storage (–20°C) for long-term stability .
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber vials for storage .
Q. What role does computational chemistry play in understanding the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes and residence time in enzyme active sites (e.g., COX-2) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in derivatization .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding with the oxadiazole ring) using Schrödinger Suite .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer:
- Reference Standards : Compare with spectra of structurally validated analogs (e.g., N-cyclohexyl derivatives in ).
- Deuterated Solvent Calibration : Ensure consistent use of DMSO-d₆ vs. CDCl₃, which affects chemical shifts .
- Dynamic Exchange Effects : For rotatable bonds (e.g., isopropyl group), variable-temperature NMR can resolve signal splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
